![molecular formula C37H67NO3 B601843 Fingolimod Stearate Amide CAS No. 1242271-27-7](/img/structure/B601843.png)
Fingolimod Stearate Amide
Overview
Description
Fingolimod Stearate Amide is a derivative of Fingolimod, a well-known sphingosine 1-phosphate receptor modulator. Fingolimod is primarily used in the treatment of relapsing-remitting multiple sclerosis. This compound is a modified version of Fingolimod, designed to enhance its pharmacological properties and broaden its therapeutic applications.
Mechanism of Action
- Fingolimod Stearate Amide primarily targets sphingosine 1-phosphate receptors (S1P receptors), specifically S1P1–5R .
- Consequently, lymphocytes are sequestered within lymphoid tissues, reducing their migration into inflamed tissues .
- Additionally, Fingolimod promotes an anti-inflammatory phenotype (M2) in lymphocytes through STAT3 phosphorylation .
- The affected pathways include:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Fingolimod Stearate Amide interacts with various enzymes, proteins, and other biomolecules. For instance, the amine group of Fingolimod made electrostatic interaction with Glu206 and Asp210 . The amide link of this compound did not make any special contact with the surroundings of PP2A . This effect influences the anticancer activity of this compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fingolimod Stearate Amide typically involves the modification of the Fingolimod molecule. One common method starts with the preparation of Fingolimod through a sequence of reactions including Friedel-Crafts acylation, reduction, and double Henry reaction, followed by hydrogenation . The stearate amide group is then introduced through an amide coupling reaction, using reagents such as stearoyl chloride and a suitable amine base under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Fingolimod Stearate Amide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted amides, depending on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Properties
Fingolimod Stearate Amide retains the core pharmacological characteristics of fingolimod while potentially offering improved solubility and bioavailability. The structural modifications may enhance its stability and therapeutic effectiveness. Key pharmacokinetic properties include:
- Absorption : Improved solubility may lead to enhanced absorption rates.
- Metabolism : Similar metabolic pathways as fingolimod, primarily involving sphingosine-1-phosphate receptor modulation.
- Elimination : Potentially altered elimination profiles that could affect dosing regimens.
Multiple Sclerosis Treatment
This compound is primarily investigated for its application in treating multiple sclerosis. Studies have demonstrated that fingolimod significantly reduces annualized relapse rates and improves patient-reported outcomes compared to other disease-modifying therapies (DMTs) such as interferons and glatiramer acetate .
Table 1: Comparative Efficacy of Fingolimod and Other DMTs
Treatment | Annualized Relapse Rate Reduction | NEDA-3 Achievement (1 Year) |
---|---|---|
Fingolimod | 65% (first year) | 67.9% |
Interferons | Varies (lower than fingolimod) | Lower than fingolimod |
Glatiramer Acetate | Varies (lower than fingolimod) | Lower than fingolimod |
Natalizumab | Variable results | Comparable in some studies |
Potential in Other Autoimmune Diseases
Research is ongoing to explore the utility of this compound in other autoimmune conditions, such as rheumatoid arthritis and lupus. Its immunomodulatory effects may provide therapeutic benefits beyond multiple sclerosis. Early studies suggest that similar mechanisms could be effective in modulating immune responses in these diseases.
Case Study 1: Efficacy in RRMS Patients
A retrospective multicenter study involving 414 RRMS patients treated with fingolimod showed a significant decrease in relapse rates over two years. The study highlighted that patients previously treated with injectable DMTs had better outcomes upon switching to fingolimod .
Case Study 2: Real-World Effectiveness
A systematic review analyzed real-world data from various studies on fingolimod's effectiveness. Results indicated that patients experienced improved clinical outcomes post-treatment initiation, emphasizing the drug's role in managing RRMS effectively .
Safety Profile
While this compound shows promise, it is essential to consider its safety profile. Common adverse effects associated with fingolimod include:
- Cardiovascular Events : Bradycardia and hypertension upon initiation.
- Infections : Increased risk due to immunosuppression.
- Liver Function Abnormalities : Elevated hepatic enzymes necessitating monitoring.
Comparison with Similar Compounds
Similar Compounds
Fingolimod: The parent compound, primarily used in multiple sclerosis treatment.
Siponimod: Another sphingosine 1-phosphate receptor modulator with similar immunomodulatory effects.
Ozanimod: A newer compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Fingolimod Stearate Amide is unique due to its modified structure, which enhances its pharmacological properties and broadens its potential therapeutic applications. The addition of the stearate amide group improves its stability and bioavailability, making it a promising candidate for further research and development .
Biological Activity
Fingolimod Stearate Amide (FSA) is a derivative of Fingolimod, primarily known for its application in treating relapsing forms of multiple sclerosis (MS). This article delves into the biological activity of FSA, focusing on its mechanism of action, pharmacokinetics, cellular effects, and relevant research findings.
This compound primarily acts as a modulator of sphingosine 1-phosphate (S1P) receptors, specifically targeting S1P1–5R. This modulation results in the sequestration of lymphocytes within lymphoid tissues, effectively reducing their migration into inflamed areas. The compound promotes an anti-inflammatory phenotype (M2) in lymphocytes through the phosphorylation of STAT3, influencing various immune responses and inflammatory processes.
Pharmacokinetics
FSA exhibits distinct pharmacokinetic properties that are crucial for its therapeutic effectiveness:
- Absorption : FSA is absorbed slowly, with a median time to maximum concentration (Tmax) around 12 hours.
- Bioavailability : Over 85% of the administered dose is recovered in urine, indicating significant renal clearance.
- Metabolism : FSA is phosphorylated to its active form, fingolimod phosphate (Fingolimod-P), which is then dephosphorylated back to the inactive form .
Table 1: Pharmacokinetic Parameters of Fingolimod
Parameter | Value |
---|---|
AUC0-72h (ng.h/ml) | 28847.63 ± 5385.96 |
Cmax (ng/ml) | 509.37 ± 87.78 |
Tmax (h) | 14.50 (9.00 – 36.00) |
Cellular Effects
FSA influences various cellular processes:
- Cell Signaling : It alters signaling pathways associated with inflammation and immune response.
- Gene Expression : FSA has been shown to modify gene expression profiles in immune cells, promoting anti-inflammatory responses.
- Metabolic Pathways : The compound interacts with metabolic enzymes and can affect metabolic flux within cells .
Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
- In Vitro Studies : Research indicates that FSA binds moderately to human serum albumin (HSA), with a binding constant . This binding affects its pharmacokinetic properties and therapeutic efficacy .
- In Vivo Studies : Observational studies in patients with relapsing-remitting MS have demonstrated that FSA effectively reduces disease activity and improves patient outcomes over extended periods .
- Toxicology Studies : Preclinical studies have shown that FSA does not significantly increase the risk of adverse effects on fertility or development, although it may impact growth parameters in juvenile models .
Case Study Analysis
A cross-sectional study conducted in Hungary assessed the long-term safety and efficacy of Fingolimod in a cohort of 570 patients over five years. The findings indicated a favorable safety profile with manageable side effects and sustained efficacy in controlling MS symptoms .
Properties
IUPAC Name |
N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]octadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO3/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-25-36(41)38-37(32-39,33-40)31-30-35-28-26-34(27-29-35)24-22-20-10-8-6-4-2/h26-29,39-40H,3-25,30-33H2,1-2H3,(H,38,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBNYUXVNALWDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC1=CC=C(C=C1)CCCCCCCC)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242271-27-7 | |
Record name | N-(1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl)octadecanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242271277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FINGOLIMOD STEARAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GQ2LRY07R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.